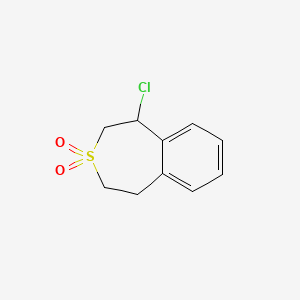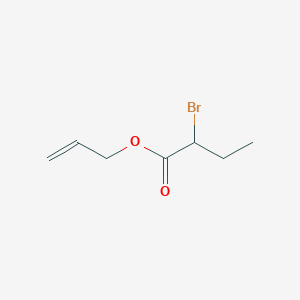
Holmium;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Holmium;iron is a compound formed by the combination of holmium and iron. Holmium is a rare earth element with the atomic number 67 and symbol Ho, known for its strong magnetic properties and ability to absorb neutrons . Iron, symbolized as Fe, is a common transition metal with atomic number 26, widely used in various industries due to its strength and versatility . The combination of these two elements results in a compound with unique properties that are valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Holmium;iron compounds can be synthesized through high-temperature electrochemical synthesis. This process involves the use of a molten salt mixture, such as KCl-NaCl-HoCl₃, with holmium chloride concentrations ranging from 0.5 to 2.5 mol%. An iron plate serves as both the anode and the source of iron ions .
Industrial Production Methods
Industrial production of this compound compounds typically involves the co-precipitation method. This method allows for the controlled synthesis of holmium-doped superparamagnetic iron oxide nanoparticles (SPIONs). The process involves the reaction of holmium nitrate with iron salts in an aqueous solution, followed by the addition of a precipitating agent .
Chemical Reactions Analysis
Types of Reactions
Holmium;iron compounds undergo various chemical reactions, including:
Oxidation: Holmium reacts with oxygen to form holmium(III) oxide (Ho₂O₃).
Reduction: Iron can be reduced from its oxides using reducing agents like hydrogen or carbon monoxide.
Substitution: Holmium can form complexes with various ligands, such as EDTA, showcasing its versatility in chemical reactions.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or carbon monoxide at high temperatures.
Substitution: Ligands like EDTA in aqueous solutions.
Major Products Formed
Oxidation: Holmium(III) oxide (Ho₂O₃).
Reduction: Metallic iron (Fe).
Substitution: Holmium complexes with ligands like EDTA.
Scientific Research Applications
Holmium;iron compounds have diverse applications in scientific research:
Mechanism of Action
The mechanism of action of holmium;iron compounds is primarily based on their magnetic properties and ability to form stable complexes. Holmium’s strong magnetic moment allows it to create and concentrate magnetic fields, making it useful in magnetic devices and medical imaging . In biological systems, holmium-doped SPIONs can be directed to specific sites within the body using external magnetic fields, enabling targeted drug delivery and hyperthermia treatment .
Comparison with Similar Compounds
Holmium;iron compounds can be compared with other rare earth metal-iron compounds, such as:
Dysprosium;iron: Similar to this compound, dysprosium;iron compounds exhibit strong magnetic properties but have different magnetic moments and applications.
Erbium;iron: Erbium;iron compounds are used in optical applications due to erbium’s ability to emit light at specific wavelengths.
This compound stands out due to holmium’s unique combination of strong magnetic properties and neutron absorption capability, making it particularly valuable in both scientific research and industrial applications .
Properties
CAS No. |
12023-13-1 |
|---|---|
Molecular Formula |
Fe2Ho |
Molecular Weight |
276.62 g/mol |
IUPAC Name |
holmium;iron |
InChI |
InChI=1S/2Fe.Ho |
InChI Key |
XTWSLXNKQSRMNQ-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Fe].[Ho] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


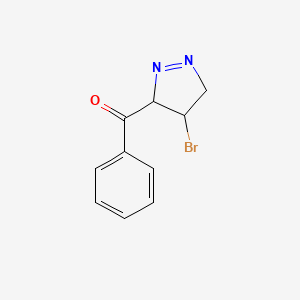
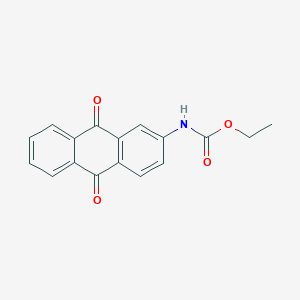
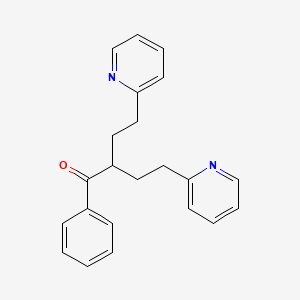
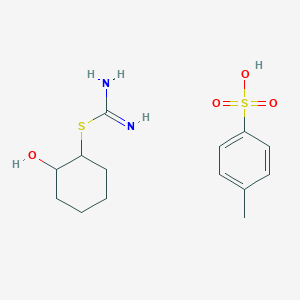
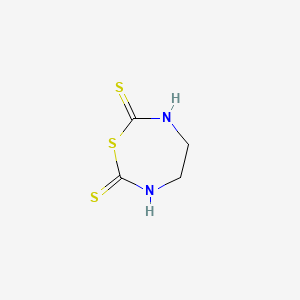

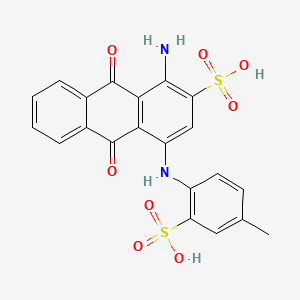

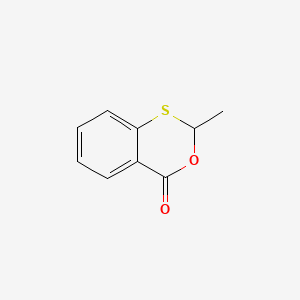

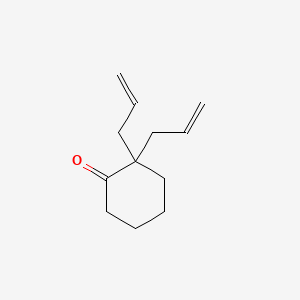
![N-[3-amino-5-(4-fluorophenoxy)phenyl]pyridine-4-carboxamide](/img/structure/B14734087.png)
